

# Comparative Analysis of Monoamine Oxidase Inhibition by 2C-Series Psychedelics

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Compound of Interest		
Compound Name:	2C-G (hydrochloride)	
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A detailed examination of the inhibitory potential of various 2C-series compounds on monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B), presenting key experimental data and methodologies for researchers in pharmacology and drug development.

The 2C-series of phenethylamine-derived psychoactive substances are primarily recognized for their hallucinogenic effects, largely attributed to their interaction with serotonin receptors. However, their potential to inhibit monoamine oxidase (MAO) enzymes, which can lead to significant physiological effects due to elevated monoamine levels, has been a subject of scientific inquiry.[1][2] Inhibition of MAO-A and MAO-B can disrupt the metabolic degradation of neurotransmitters like serotonin, norepinephrine, and dopamine, a mechanism of action for a class of antidepressants known as MAOIs. Understanding the MAO inhibition profile of 2C-series drugs is crucial for a comprehensive assessment of their pharmacological and toxicological properties.

This guide provides a comparative analysis of the in vitro inhibitory activity of a range of 2C-series compounds and their "FLY" analogs against human MAO-A and MAO-B. The data presented is derived from a key study that systematically evaluated these interactions using heterologously expressed enzymes.[1]

#### **Quantitative Comparison of MAO Inhibition**

The inhibitory potential of each compound is expressed as the half-maximal inhibitory concentration (IC50), which indicates the concentration of the drug required to inhibit 50% of the enzyme's activity. A lower IC50 value corresponds to a higher inhibitory potency. The



following table summarizes the IC50 values for various 2C-series drugs against both MAO-A and MAO-B.

Compound	MAO-A IC50 (μM)	MAO-B IC50 (μM)
2C-Series		
2C-B	125	180
2C-D	>100	110
2C-E	>100	180
2C-H	>100	1.7
2C-I	46	170
2C-N	>100	140
2C-P	>100	>200
2C-T-2	>100	>200
2C-T-7	110	150
2C-T-21	>100	>200
bk-2C-B	>100	>200
bk-2C-I	>100	>200
FLY Analogs		
2C-B-FLY	40	>200
2C-E-FLY	15	>200
2C-EF-FLY	>100	>200
2C-I-FLY	12	>200
2C-T-7-FLY	10	110

Data sourced from PMID: 30188017[1]



#### **Experimental Protocols**

The following is a detailed description of the in vitro MAO inhibition assay used to generate the data in this guide. This methodology is based on the established procedure utilizing heterologously expressed enzymes and analysis by hydrophilic interaction liquid chromatography-high resolution tandem mass spectrometry (HILIC-HRMS/MS).[1][2]

- 1. Enzyme and Substrate Preparation:
- Enzymes: Recombinant human MAO-A and MAO-B enzymes, heterologously expressed, were used.
- Substrate: Kynuramine was used as a non-selective substrate for both MAO-A and MAO-B.
  The enzymatic reaction converts kynuramine to 4-hydroxyquinoline (4-OHC).[2]
- 2. Incubation Procedure:
- The respective MAO enzyme (MAO-A or MAO-B) was incubated with a range of concentrations of the test compound (2C-series drug).[2]
- The standard inhibitor concentrations used were 2, 5, 10, 20, 39, 78, 156, 313, 625, and 1250 μM. For 2C-H, a lower concentration range was used due to its higher potency against MAO-B.[2]
- All incubations were performed in duplicate.
- The reaction was initiated by the addition of the kynuramine substrate.
- 3. Sample Analysis:
- The formation of the product, 4-hydroxyquinoline (4-OHC), was quantified using HILIC-HRMS/MS.[1] This technique allows for the sensitive and selective measurement of the analyte.
- 4. Data Analysis:
- The MAO activity for each inhibitor concentration was calculated relative to a reference sample (without any inhibitor).

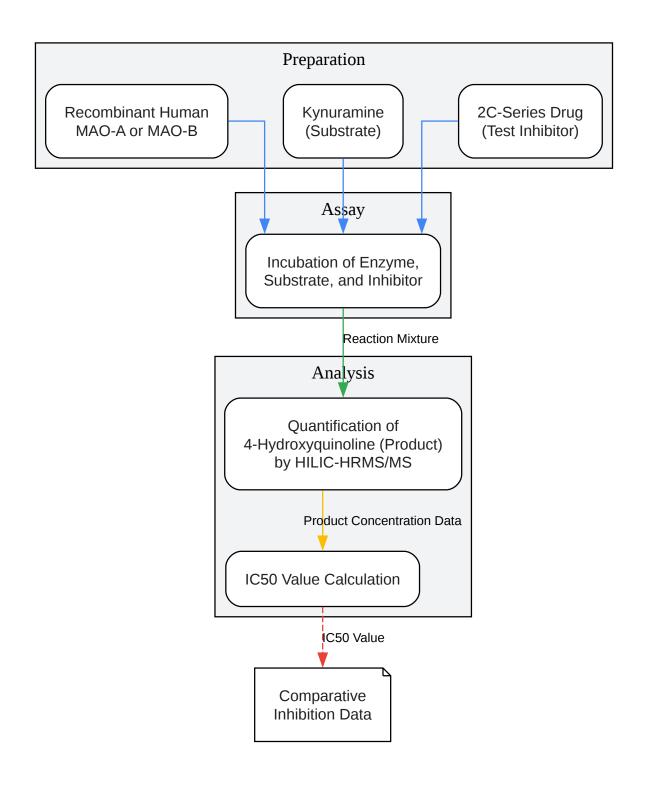


• IC50 values were determined by plotting the percentage of MAO activity against the logarithm of the inhibitor concentration. A non-linear regression analysis was used to fit the data and calculate the IC50 value.[2]

## **Visualizing the Experimental Workflow**

The following diagram illustrates the key steps in the experimental workflow for determining the MAO inhibitory potential of the 2C-series drugs.





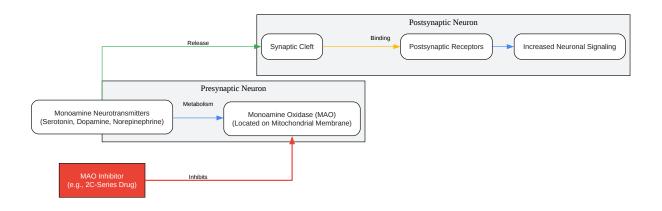
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Caption: Workflow for the in vitro MAO inhibition assay.

## **Signaling Pathway of Monoamine Oxidase**



The following diagram illustrates the general signaling pathway of monoamine oxidase and the point of inhibition by MAOIs, including certain 2C-series drugs.



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#### References

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